molecular formula C18H20ClNO3 B378924 N-(4-chlorobenzyl)-3,4-diethoxybenzamide

N-(4-chlorobenzyl)-3,4-diethoxybenzamide

Cat. No.: B378924
M. Wt: 333.8g/mol
InChI Key: NRMCIOQJRMCQHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-Chlorobenzyl)-3,4-diethoxybenzamide is a benzamide derivative characterized by a 4-chlorobenzyl group attached to a benzamide core substituted with diethoxy groups at the 3- and 4-positions of the benzene ring. The diethoxy substituents likely enhance lipophilicity compared to dimethoxy analogs, influencing bioavailability and target binding .

Properties

Molecular Formula

C18H20ClNO3

Molecular Weight

333.8g/mol

IUPAC Name

N-[(4-chlorophenyl)methyl]-3,4-diethoxybenzamide

InChI

InChI=1S/C18H20ClNO3/c1-3-22-16-10-7-14(11-17(16)23-4-2)18(21)20-12-13-5-8-15(19)9-6-13/h5-11H,3-4,12H2,1-2H3,(H,20,21)

InChI Key

NRMCIOQJRMCQHL-UHFFFAOYSA-N

SMILES

CCOC1=C(C=C(C=C1)C(=O)NCC2=CC=C(C=C2)Cl)OCC

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NCC2=CC=C(C=C2)Cl)OCC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of N-(4-chlorobenzyl)-3,4-diethoxybenzamide, highlighting differences in substituents, molecular weights, synthesis yields, and observed properties:

Compound Name Substituents/Linkers Molecular Weight (g/mol) Key Findings Reference ID
N-[5-(4-Chlorobenzyl)-1,3,4-thiadiazol-2-yl]-3,4-diethoxybenzamide Thiadiazole ring linker 417.909 Synthetic intermediate; no explicit bioactivity reported
4-Chloro-N-[4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide Oxadiazole ring linker 427.85 Structural analog with heterocyclic modification; potential enzyme inhibition
4-Chloro-N-(3,4-dimethoxyphenethyl)benzamide Dimethoxy substituents, phenethyl linker 333.81 Reduced lipophilicity compared to diethoxy variants; unconfirmed bioactivity
N-(4-Chlorobenzyl)-N-methylformamide Formamide core, methyl group 183.65 Synthesized in 52% yield; by-product formation noted in alkylation reactions
(E)-N-(4-Chlorobenzyl)-2-(N-(3,4-dimethylphenyl)acetamido)-4-phenylbut-3-enamide Butenamide chain, acetamido group 446.97 66% synthesis yield; solid-state stability via hydrogen bonding

Structural and Functional Differences

  • Heterocyclic Linkers : Thiadiazole () and oxadiazole () rings introduce rigidity and electronic effects, which may influence binding to enzymatic targets (e.g., kinases or polymerases).
  • Chain Modifications : The butenamide derivative () demonstrates how extended chains and acetamido groups can alter conformational stability, as evidenced by intramolecular hydrogen bonding .

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